molecular formula C21H15BrClN3O B3708833 N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide

N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide

Cat. No.: B3708833
M. Wt: 440.7 g/mol
InChI Key: ALDWHNBKLYDMPW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

The X-ray crystal structure analysis of selected benzimidazole derivatives has been reported . The benzimidazole core is planar in many molecules . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .


Chemical Reactions Analysis

Benzimidazole derivatives have been shown to have various chemical reactions. For example, new 1H-benzimidazole-2-yl hydrazones have been synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary. For example, one such compound, N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide, is a pale white solid with a melting point of 158–161°C .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its intended use. For example, some benzimidazole derivatives have been found to be allosteric activators of human glucokinase, revealing significant hypoglycemic effects for therapy of type-2 diabetes .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary. For example, N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide has been associated with hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3O/c1-12-14(20-24-18-6-2-3-7-19(18)25-20)5-4-8-17(12)26-21(27)15-11-13(22)9-10-16(15)23/h2-11H,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDWHNBKLYDMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
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N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
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N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
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N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
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N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
Reactant of Route 6
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide

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